propyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core structure, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 7-hydroxy-4-methylcoumarin with propyl 2-bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetone . The reaction mixture is heated to around 50°C to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may also be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Propyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the chromen-2-one core.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Propyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of propyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
4-methyl-7-hydroxycoumarin: A precursor in the synthesis of propyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate.
Warfarin: A well-known anticoagulant with a similar coumarin core structure.
Dicoumarol: Another anticoagulant derived from coumarin.
Uniqueness
This compound is unique due to its specific ester functional group and the presence of a benzyl substituent at the 3-position of the chromen-2-one core.
Properties
IUPAC Name |
propyl 2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-3-11-25-21(23)14-26-17-9-10-18-15(2)19(22(24)27-20(18)13-17)12-16-7-5-4-6-8-16/h4-10,13H,3,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIYVKAFRHFEHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.